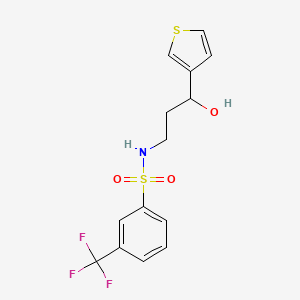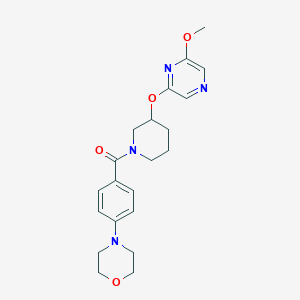
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Exploration
- A related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic methods and X-ray diffraction, revealing a monoclinic crystal system and specific conformations of its molecular rings. This study aids in understanding the structural aspects of similar compounds (Prasad et al., 2018).
Kinetics and Mechanisms in Chemical Reactions
- Research on kinetics and mechanisms of reactions involving compounds like 3-methoxyphenyl and alicyclic amines, including piperidine and morpholine, provides insights into their chemical behavior. This understanding is crucial for their application in scientific research, particularly in synthesizing new compounds (Castro et al., 2001).
Antimicrobial Activity
- New pyridine derivatives, similar in structure to the compound , have been synthesized and tested for antimicrobial activity. These studies contribute to the development of potential antibacterial and antifungal agents (Patel et al., 2011).
Anticonvulsant Activity
- Derivatives of 3-aminopyrroles and pyrazoles, structurally related to the compound, have been synthesized and tested for anticonvulsant activity. This research is significant for developing new treatments for epilepsy and related disorders (Unverferth et al., 1998).
Crystal Structure Analysis
- The crystal structure of a related compound, 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, was analyzed. This research provides valuable information on the structural properties of such compounds, which is essential for their application in various scientific fields (Bakare et al., 2005).
Insecticidal Activity
- Pyridine derivatives, structurally similar to the compound, have been synthesized and tested for insecticidal activity, particularly against aphids. This research could contribute to developing new insecticides (Bakhite et al., 2014).
Antibacterial Properties
- Piperazinyl oxazolidinone compounds, related in structure, have been explored for their antibacterial properties. This research is important for discovering new antibiotics, especially against gram-positive organisms (Tucker et al., 1998).
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-27-19-13-22-14-20(23-19)29-18-3-2-8-25(15-18)21(26)16-4-6-17(7-5-16)24-9-11-28-12-10-24/h4-7,13-14,18H,2-3,8-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXYHHWXQVLDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)
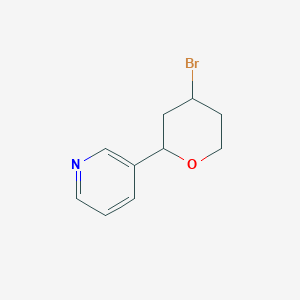
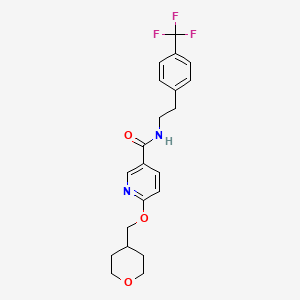


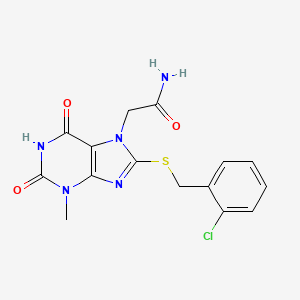
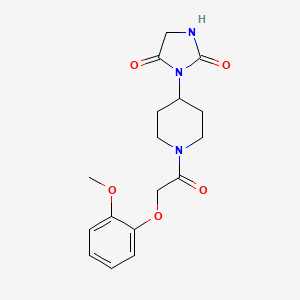
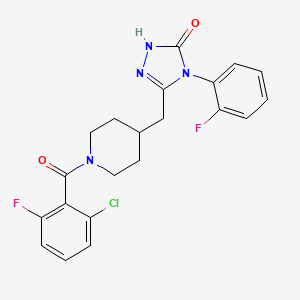
![2-[4-(1-Naphthylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2712132.png)

![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)
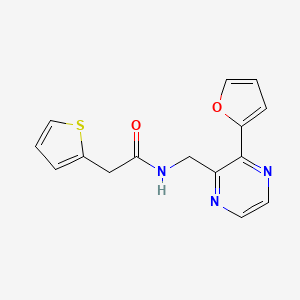
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2712137.png)
